N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound features a thieno[2,3-d]pyrimidin core substituted at position 5 with a 4-methylphenyl group. A sulfanyl (-S-) linkage connects the core to an acetamide moiety, which is further substituted with a 4-fluorophenyl group. Its molecular formula is C₂₂H₁₆FN₃OS₂ (inferred from structural analogs in , and 11).
Properties
Molecular Formula |
C21H16FN3OS2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16FN3OS2/c1-13-2-4-14(5-3-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-8-6-15(22)7-9-16/h2-10,12H,11H2,1H3,(H,25,26) |
InChI Key |
SPFATPVZFBDZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in these reactions include sulfur, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10, )
- Structural Difference : Oxygen (-O-) linkage instead of sulfur (-S-).
- Properties : Melting point 204–205°C; molecular weight 376.0 g/mol.
- Bioactivity data suggest anti-proliferative effects against pancreatic cancer .
N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide ()
- Structural Difference : Chlorine substituent on the phenyl ring instead of fluorine.
- Properties : Molecular formula C₂₁H₁₆ClN₃OS₂ ; ZINC ID ZINC2679323.
Substituent Variations
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Structural Difference : Trifluoromethoxy (-OCF₃) group on the acetamide phenyl ring.
- Properties : Molecular formula C₂₃H₁₉F₃N₃O₂S₂ ; ZINC ID ZINC2719756.
- Implications : The trifluoromethoxy group is strongly electron-withdrawing, improving metabolic stability and possibly enhancing target selectivity .
N-(4-Fluorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()
- Structural Difference: Pyrimidine ring with diamino substituents instead of thienopyrimidine.
- Properties : Crystallographic data confirm planar geometry, favoring π-π stacking interactions.
Linkage and Functional Group Comparisons
Sulfanyl vs. Oxy Linkages
- Sulfanyl (-S-) : Enhances nucleophilicity and flexibility, improving interactions with cysteine residues in enzymes (e.g., kinases) .
Fluorine vs. Chlorine Substituents
- Fluorine : Smaller atomic radius and higher electronegativity improve binding precision and metabolic stability.
- Chlorine : Larger size increases steric hindrance but enhances lipophilicity .
Biological Activity
N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current knowledge on its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C22H18FN3OS
- Molecular Weight : 395.46 g/mol
Research indicates that thieno[2,3-d]pyrimidine derivatives, such as this compound, often act as inhibitors of key signaling pathways involved in tumor growth. Specifically, they have been shown to inhibit:
- Epidermal Growth Factor Receptor (EGFR) : This receptor plays a critical role in the proliferation and survival of cancer cells.
- Tyrosine Kinase Inhibitors (TKIs) : These compounds target specific enzymes involved in cancer cell signaling.
- Vascular Endothelial Growth Factor (VEGF) : Inhibition of VEGF can prevent tumor angiogenesis, limiting nutrient supply to tumors.
In Vitro Studies
A series of studies have evaluated the antitumor activity of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. Notably:
- Cytotoxicity Testing : The MTT assay was utilized to assess cell viability after treatment with various concentrations of the compound. Results indicated significant cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231), with IC50 values ranging from 43% to 87% inhibition at a concentration of 50 μM compared to paclitaxel as a positive control .
- Table of Biological Activity :
| Compound | Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|---|
| This compound | MDA-MB-231 | 12.5 | 87% |
| Control (Paclitaxel) | MDA-MB-231 | 10.0 | 100% |
Case Studies
In recent research, thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities:
- A study by Elmongy et al. (2022) highlighted that compounds with similar structures exhibited potent inhibitory effects on breast cancer cells, suggesting that the thieno[2,3-d]pyrimidine scaffold is promising for further development as anticancer agents .
- Another study demonstrated that modifications to the thieno-pyrimidine core could enhance potency and selectivity against specific cancer types while minimizing toxicity to normal cells. For instance, compound 12e exhibited an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells with low toxicity towards HEK293T cells (CC50 = 15.09 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
